2-Amino-2-(2-pyridyl)ethanol dihydrochloride

Purity Grade Quality Specification Research Chemical Procurement

Sourcing 2-Amino-2-(2-pyridyl)ethanol dihydrochloride (CAS 1187930-63-7) as a racemic DL-mixture offers distinct advantages over the free base (CAS 160821-26-1) and regioisomers like 2-amino-1-(pyridin-2-yl)ethanol: the dihydrochloride salt provides superior aqueous solubility for multi-step syntheses, and its undefined stereocenter enables unbiased SAR exploration of pyridine-containing pharmacophores. The α-amino alcohol scaffold presents a bidentate N,O-chelating framework for metal coordination studies, while the reactive amine and hydroxyl groups support N-alkylation, N-acylation, O-alkylation, and reductive amination. Ideal for CNS-targeting intermediate synthesis and fragment-based library construction before chiral resolution investment.

Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
CAS No. 1187930-63-7
Cat. No. B1373424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-pyridyl)ethanol dihydrochloride
CAS1187930-63-7
Molecular FormulaC7H12Cl2N2O
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CO)N.Cl.Cl
InChIInChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H
InChIKeyCHZFBNDZYOIRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2-pyridyl)ethanol dihydrochloride (CAS 1187930-63-7): Supplier Specifications and Chemical Identity for Research Procurement


2-Amino-2-(2-pyridyl)ethanol dihydrochloride (CAS 1187930-63-7) is a heterocyclic amino alcohol building block with the molecular formula C₇H₁₂Cl₂N₂O and a molecular weight of 211.09 g/mol [1]. The compound exists as a racemic mixture, as indicated by its Undefined Atom Stereocenter Count of 1 and IUPAC designation as a DL-glycinol derivative [1]. It is commercially available from multiple vendors as a research chemical at specified purity grades, with applications noted in pharmaceutical intermediate synthesis .

Why Generic Substitution of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride (CAS 1187930-63-7) Is Not Advised Without Verification


The 2-pyridyl amino alcohol scaffold exhibits high structural sensitivity to substituent positioning. For example, 2-amino-1-(pyridin-2-yl)ethanol (the 1-pyridyl regioisomer) differs in the attachment point of the ethanolamine moiety to the pyridine ring, which fundamentally alters its coordination geometry and hydrogen-bonding network . Similarly, N-(2-pyridylamino)ethanol (CAS 89943-04-4) contains an amine linkage between the pyridine and ethanol groups rather than a direct C-C bond at the α-position, resulting in different rotational degrees of freedom, pKa values, and metal-binding capacity [1]. The target compound's dihydrochloride salt form further distinguishes it from its free base analog (CAS 160821-26-1) by offering enhanced aqueous solubility and distinct handling characteristics, with the salt exhibiting a molecular weight of 211.09 g/mol compared to the free base's 138.17 g/mol . These structural and physicochemical differences preclude direct substitution without revalidation of synthetic routes, assay conditions, or formulation protocols.

Quantitative Evidence Guide for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride (CAS 1187930-63-7): Supplier Data and Structural Differentiation


Supplier-Specified Purity Grade Comparison: Bidepharm 98% versus AKSci and Aladdin 95%

Among commercial suppliers with publicly disclosed purity specifications, Bidepharm offers 2-Amino-2-(2-pyridyl)ethanol dihydrochloride at a standard purity of 98%, whereas AKSci and Aladdin Scientific each specify a minimum purity of ≥95% for the same CAS number . The Bidepharm product is further accompanied by batch-specific analytical certificates including NMR, HPLC, and GC data upon request .

Purity Grade Quality Specification Research Chemical Procurement

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Relative to Structural Analogs

The target compound exhibits a topological polar surface area (TPSA) of 59.14 Ų (reported also as 59.10 Ų) with 4 hydrogen bond donors and 3 hydrogen bond acceptors [1]. This profile reflects contributions from the primary amine, hydroxyl group, pyridine nitrogen, and the two hydrochloride counterions. In contrast, the free base analog (CAS 160821-26-1) with the identical core scaffold lacks the hydrochloride moieties, resulting in different hydrogen bond donor/acceptor counts and consequently altered solubility and membrane permeability characteristics.

Physicochemical Property TPSA Drug-likeness Permeability Prediction

Lipophilicity Consensus LogP: Comparative Assessment with Pyridine-Containing Amino Alcohol Scaffolds

The consensus Log Po/w for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride is calculated as 0.5, derived from an average of five computational methods: iLOGP (0.0), XLOGP3 (0.7), WLOGP (1.35), MLOGP (-0.01), and SILICOS-IT (0.48) . This moderate lipophilicity is consistent with the compound's balanced polar (amino, hydroxyl, pyridyl nitrogen) and hydrophobic (aromatic pyridine ring) structural features. By comparison, N-(2-pyridylamino)ethanol (CAS 89943-04-4) possesses a different connectivity pattern that alters its overall polarity profile, while structurally more complex analogs such as N,N-bis(2-pyridylmethyl)-2-aminoethanol (bpaeOH) exhibit increased lipophilicity due to the additional aromatic rings [1].

Lipophilicity LogP Bioavailability Prediction Solubility

Racemic Nature and Stereochemical Considerations Versus Enantiopure Forms

The target compound is explicitly a racemic mixture, as documented by its Undefined Atom Stereocenter Count of 1 and Defined Atom Stereocenter Count of 0 in PubChem [1]. Its IUPAC condensed designation is H-DL-Gly(pyrid-2-yl)-ol.2HCl, confirming the DL (racemic) configuration [1]. In contrast, enantiomerically pure forms are available under distinct CAS numbers: (R)-2-amino-2-(2-pyridyl)ethanol as CAS 160821-26-1 and (S)-2-amino-2-(pyridin-2-yl)ethanol dihydrochloride as CAS 1269652-00-7 [2].

Stereochemistry Racemic Enantiopure Chiral Building Block

Research and Industrial Application Scenarios for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride (CAS 1187930-63-7)


Racemic Building Block for Exploratory Medicinal Chemistry and SAR Studies

As a racemic DL-mixture, 2-Amino-2-(2-pyridyl)ethanol dihydrochloride is appropriate for early-stage medicinal chemistry efforts where stereochemical outcomes are not yet optimized, including structure-activity relationship (SAR) exploration of pyridine-containing pharmacophores, fragment-based library synthesis, and hit-to-lead derivatization prior to chiral resolution or asymmetric synthesis investment .

Synthesis of Pharmaceutical Intermediates Targeting Neurological Disorders

The compound is documented as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, with its amino alcohol and pyridine functionalities enabling construction of CNS-active molecular frameworks . The dihydrochloride salt form provides handling convenience and aqueous compatibility during multi-step synthetic sequences.

Ligand Precursor for Metal Coordination Complexes and Catalysis Research

The α-amino alcohol motif with a 2-pyridyl substituent presents a bidentate N,O-chelating framework suitable for metal coordination. Related 2-pyridyl amino alcohol scaffolds have been employed in the synthesis of optically active ligands for asymmetric catalysis, including diethylzinc additions and cyclopropanation reactions [1][2]. The target compound serves as a racemic precursor for generating libraries of metal complexes where stereochemical effects can be systematically evaluated.

Precursor for Custom Synthesis of 2-Pyridyl Amino Alcohol Derivatives

With its reactive primary amine and hydroxyl groups, the compound is a versatile starting material for custom derivatization including N-alkylation, N-acylation, O-alkylation, and reductive amination sequences. The 2-pyridyl moiety provides a spectroscopic handle (UV absorbance, fluorescence quenching potential) useful for reaction monitoring and purification tracking .

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